2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Coupling of the Phenyl Group: The isopropyl-substituted phenyl group is coupled to the imidazolidinone-thiazole intermediate through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- **4-(4-isopropylphenyl)-1,3-thiazol-2-yl]acetonitrile
Uniqueness
What sets 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12(2)13-3-5-14(6-4-13)21-9-8-20(17(21)23)11-15(22)19-16-18-7-10-24-16/h3-7,10,12H,8-9,11H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHDGYJQVYLQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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